Cas no 2229103-40-4 (5-methoxy-5-oxo-3-(1H-pyrrol-3-yl)pentanoic acid)

5-Methoxy-5-oxo-3-(1H-pyrrol-3-yl)pentanoic acid is a specialized organic compound featuring a pyrrole ring and a carboxylate ester functionality. Its molecular structure, combining a heterocyclic core with a flexible aliphatic chain, makes it a versatile intermediate in synthetic chemistry, particularly for the development of pharmacologically active molecules. The presence of both ester and carboxylic acid groups allows for selective derivatization, enabling applications in medicinal chemistry and materials science. This compound exhibits potential as a building block for designing novel heterocyclic frameworks, owing to its reactive sites and structural adaptability. Its well-defined purity and stability further support its utility in research and industrial applications.
5-methoxy-5-oxo-3-(1H-pyrrol-3-yl)pentanoic acid structure
2229103-40-4 structure
Product Name:5-methoxy-5-oxo-3-(1H-pyrrol-3-yl)pentanoic acid
CAS No:2229103-40-4
MF:C10H13NO4
MW:211.214523077011
CID:6399508
PubChem ID:165764739
Update Time:2025-10-29

5-methoxy-5-oxo-3-(1H-pyrrol-3-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-5-oxo-3-(1H-pyrrol-3-yl)pentanoic acid
    • EN300-1789847
    • 2229103-40-4
    • Inchi: 1S/C10H13NO4/c1-15-10(14)5-8(4-9(12)13)7-2-3-11-6-7/h2-3,6,8,11H,4-5H2,1H3,(H,12,13)
    • InChI Key: FUPVXXXMGPSYCO-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(CC(=O)O)C1C=CNC=1)=O

Computed Properties

  • Exact Mass: 211.08445790g/mol
  • Monoisotopic Mass: 211.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 79.4Ų

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Additional information on 5-methoxy-5-oxo-3-(1H-pyrrol-3-yl)pentanoic acid

5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid: A Comprehensive Overview

5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid, also known by its CAS number 2229103-40-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group, an oxo group, and a pyrrole ring, all of which contribute to its diverse chemical properties and potential applications.

The molecular structure of 5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid is intriguing due to the presence of the pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom. This ring is known for its stability and reactivity in various chemical reactions. The methoxy group attached to the pentanoic acid backbone adds to the compound's functional diversity, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the potential of 5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various transformations, such as esterification and amidation, has made it a versatile building block in medicinal chemistry.

In terms of synthesis, 5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid can be prepared through a variety of methods, including condensation reactions and oxidative coupling. These methods allow for precise control over the compound's structure, enabling the exploration of its stereochemical properties and reactivity under different conditions.

The biological activity of 5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid has been a focal point of recent research. Studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a promising candidate for the development of CNS-targeted therapies.

Additionally, 5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid has shown potential in the field of oncology. Preclinical studies suggest that it may inhibit the growth of cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. These findings underscore the compound's potential as a lead molecule for anticancer drug development.

The versatility of 5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid extends beyond pharmacology into materials science. Researchers have investigated its use as a monomer in the synthesis of novel polymers with unique mechanical and electronic properties. This application highlights the compound's adaptability across diverse scientific disciplines.

In conclusion, 5-Methoxy-5-Oxo-3-(1H-Pyrrol-3-Yl)Pentanoic Acid, with its distinctive structure and multifaceted properties, continues to be a subject of intense research interest. Its role as a versatile building block in organic synthesis, coupled with its promising biological activities, positions it as a key compound in advancing both medicinal chemistry and materials science.

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